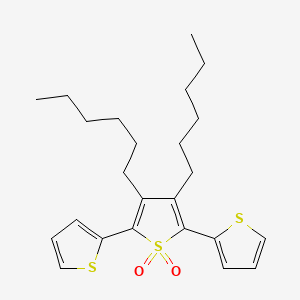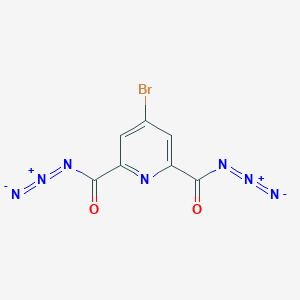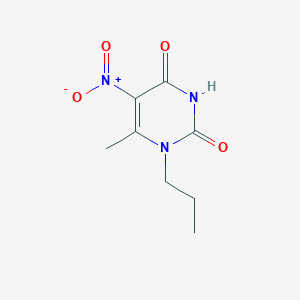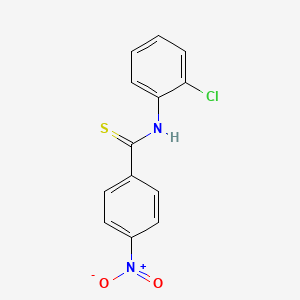![molecular formula C7H18N2S B14239678 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- CAS No. 460710-77-4](/img/structure/B14239678.png)
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- is a chemical compound with the molecular formula C7H18N2S. This compound is characterized by the presence of a thiol group, an amino group, and a methyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- typically involves the reaction of 2-methyl-2-propanethiol with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, simpler thiol derivatives from reduction, and substituted amines from substitution reactions .
Scientific Research Applications
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Aminopropyl)amino]ethanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
1-Propanethiol, 2-[(3-aminopropyl)amino]-, dihydrochloride: Contains a similar thiol and amino group arrangement but in a different molecular context.
Uniqueness
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
460710-77-4 |
|---|---|
Molecular Formula |
C7H18N2S |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
1-(3-aminopropylamino)-2-methylpropane-2-thiol |
InChI |
InChI=1S/C7H18N2S/c1-7(2,10)6-9-5-3-4-8/h9-10H,3-6,8H2,1-2H3 |
InChI Key |
WZLXJCDFGHMCLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCCN)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)


![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)


![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)

